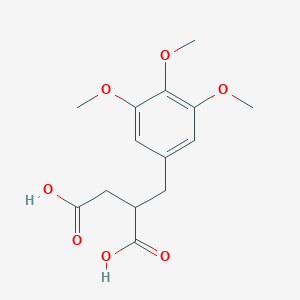
2-(3,4,5-Trimethoxybenzyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxybenzyl)butanedioic acid is an organic compound characterized by the presence of a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions, and a butanedioic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, followed by decarboxylation. The reaction conditions often include refluxing the mixture in ethanol to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxybenzyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(3,4,5-Trimethoxybenzyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4,5-Trimethoxybenzyl)butanedioic acid.
2,3,4-Trimethoxybenzoic acid:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-(3,4,5-Trimethoxybenzyl)butanedioic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant studies.
This compound is characterized by the presence of three methoxy groups attached to a benzyl moiety and a butanedioic acid backbone. This unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Demonstrated notable antibacterial activity with a minimum inhibitory concentration (MIC) significantly lower than that of many conventional antibiotics.
- Escherichia coli : Showed effective inhibition at comparable concentrations.
The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays including DPPH and ABTS radical scavenging tests. The results indicate:
- Radical Scavenging Activity : The compound effectively neutralizes free radicals, which can contribute to oxidative stress-related diseases.
- Protective Mechanisms : It may enhance the activity of endogenous antioxidant enzymes, thereby providing cellular protection against oxidative damage.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.
- Cell Signaling Modulation : It has been shown to influence signaling pathways associated with inflammation and apoptosis.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls.
- Oxidative Stress Protection : In vitro studies demonstrated that treatment with this compound reduced oxidative stress markers in human cell lines exposed to harmful agents.
Properties
CAS No. |
6938-49-4 |
|---|---|
Molecular Formula |
C14H18O7 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C14H18O7/c1-19-10-5-8(6-11(20-2)13(10)21-3)4-9(14(17)18)7-12(15)16/h5-6,9H,4,7H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
UYVZHLOKOMBTCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















